

Monoisodecyl Phthalate-d4: A Technical Overview of its Certificate of Analysis

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Compound of Interest

Compound Name: Monoisodecyl Phthalate-d4

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For researchers, scientists, and professionals engaged in drug development and analytical chemistry, a thorough understanding of the purity, identity, and properties of reference standards is paramount. This technical guide provides an in-depth analysis of the information typically presented in a Certificate of Analysis (CoA) for **Monoisodecyl Phthalate-d4**, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart in various matrices.

Chemical and Physical Data

The fundamental characteristics of **Monoisodecyl Phthalate-d4** are summarized below. This data is essential for its correct identification, handling, and storage.



Shipping Temperature

Identifier	Value	Source	
Analyte Name	Monoisodecyl Phthalate-d4	[1]	
Synonyms	1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, [1] Phthalic Acid Isodecyl Ester-d4		
Molecular Formula	C18H22D4O4	[1][2]	
Molecular Weight	310.42	[1][2]	
Unlabeled CAS Number	31047-64-0	[1][2]	
Labeled CAS Number	1398065-94-5	[3]	
Deuterium Labeling	Deuterium	[1][2]	
Physical Property	Value	Source	
Appearance	Neat (Solid)	[1][2]	
Storage Temperature	+4°C or -20°C	[1][4]	

Analytical Specifications and Methodologies

Room Temperature

The purity and identity of **Monoisodecyl Phthalate-d4** are confirmed through rigorous analytical testing. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound.

Parameter	Specification	Method	Source
Purity	>95%	HPLC	[1][2]
Identity	Conforms to structure	Not specified, likely NMR or MS	

Experimental Protocol: Quantification by HPLC-MS/MS

Foundational & Exploratory





While a specific protocol for **Monoisodecyl Phthalate-d4** is not detailed in the provided search results, a standard methodology for the analysis of similar phthalate monoesters in biological matrices using a deuterated internal standard can be outlined. The following is a representative protocol adapted from methods for related compounds.[5][6][7]

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Objective: To isolate and concentrate the analyte from the sample matrix.
- Procedure:
 - Spiking: A known amount of Monoisodecyl Phthalate-d4 internal standard solution is added to the biological sample (e.g., urine, plasma).
 - Enzymatic Hydrolysis (for total concentration): For the determination of both free and conjugated forms, the sample is incubated with β-glucuronidase to deconjugate the metabolites.
 - Acidification: The sample is acidified to a pH of approximately 4-5.
 - SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and deionized water.
 - Sample Loading: The prepared sample is loaded onto the conditioned SPE cartridge.
 - Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.
 - Elution: The analyte and internal standard are eluted from the cartridge using a highorganic solvent such as acetonitrile or methanol.
 - Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
- 2. Instrumental Analysis: UPLC-MS/MS
- Objective: To chromatographically separate and quantify the analyte using mass spectrometry.



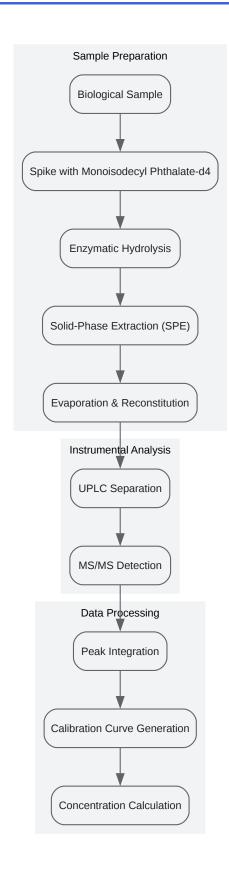
• Procedure:

- Chromatographic Separation: The reconstituted sample is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-toproduct ion transitions for both Monoisodecyl Phthalate and Monoisodecyl Phthalate-d4.

Workflow and Data Analysis

The overall process from sample receipt to final data analysis is critical for obtaining accurate and reliable results.





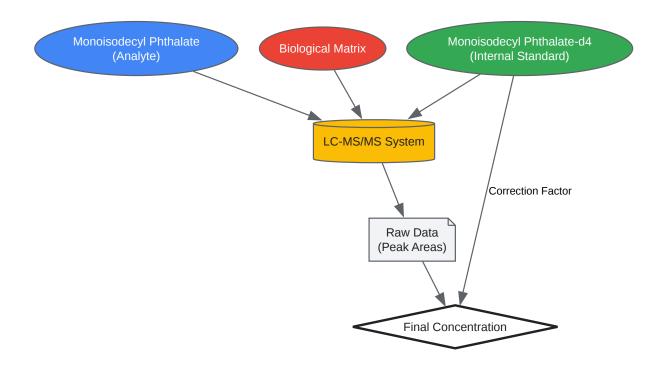
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Caption: Analytical workflow for the quantification of Monoisodecyl Phthalate.



Logical Relationship of Analytical Components

The accurate quantification of Monoisodecyl Phthalate is dependent on the relationship between the analyte, the internal standard, and the analytical instrumentation.



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